molecular formula C18H13F3N2S B11196188 2-(Benzylsulfanyl)-4-phenyl-6-(trifluoromethyl)pyrimidine

2-(Benzylsulfanyl)-4-phenyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B11196188
M. Wt: 346.4 g/mol
InChI Key: UJXCQXFTTDNKTL-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-phenyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a benzylsulfanyl group at position 2, a phenyl group at position 4, and a trifluoromethyl group at position 6. These substituents confer unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4-phenyl-6-(trifluoromethyl)pyrimidine can be achieved through several synthetic routes. One common method involves the use of a three-component coupling reaction. This reaction typically involves the use of functionalized enamines, triethyl orthoformate, and ammonium acetate under the catalysis of zinc chloride (ZnCl2). The reaction proceeds under mild conditions and provides good yields of the desired pyrimidine derivative .

Another method involves the use of a base-promoted intermolecular oxidation C-N bond formation. This reaction utilizes allylic compounds and amidines in the presence of oxygen as the sole oxidant. The reaction is environmentally friendly and offers high atom economy .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-4-phenyl-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions can lead to various substituted pyrimidine derivatives.

Scientific Research Applications

2-(Benzylsulfanyl)-4-phenyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4-phenyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylsulfanyl)-4-phenyl-6-(trifluoromethyl)pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H13F3N2S

Molecular Weight

346.4 g/mol

IUPAC Name

2-benzylsulfanyl-4-phenyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C18H13F3N2S/c19-18(20,21)16-11-15(14-9-5-2-6-10-14)22-17(23-16)24-12-13-7-3-1-4-8-13/h1-11H,12H2

InChI Key

UJXCQXFTTDNKTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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